molecular formula C14H14O2 B12868879 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone

Cat. No.: B12868879
M. Wt: 214.26 g/mol
InChI Key: WADIDPBPRVGPKM-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom This particular compound is characterized by the presence of an ethanone group attached to a furan ring substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-5-phenylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques can be employed to optimize the synthesis and reduce production costs. The use of renewable biomass as a starting material for the synthesis of furan derivatives is also being explored to promote sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

1-(2-Ethyl-5-phenylfuran-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-phenylfuran-3-yl)ethanone involves its interaction with molecular targets through various pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles. Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the furan ring .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Similar structure but lacks the ethyl and phenyl substituents.

    5-Methyl-2-furyl methyl ketone: Similar structure with a methyl group instead of an ethyl group.

    2-Furyl methyl ketone: Lacks the phenyl substituent.

Uniqueness

The combination of these substituents provides a distinct set of properties that differentiate it from other furan derivatives .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-ethyl-5-phenylfuran-3-yl)ethanone

InChI

InChI=1S/C14H14O2/c1-3-13-12(10(2)15)9-14(16-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

WADIDPBPRVGPKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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